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Discovery and Characterization of the Prolyl
Oligopeptidase (POP) Family
The Prolyl Oligopeptidase (POP) family, also referred to as prolyl endopeptidases, represents a

unique group of serine proteases (EC 3.4.21.26) with a distinct substrate preference. Unlike

many other proteases, POPs specifically cleave peptide bonds on the C-terminal side of proline

residues within small peptides, typically those less than 30 amino acids in length.[1][2] This size

restriction is a key characteristic of the enzyme family and is attributed to its unique structure.

[2][3]

The first member of this family was identified in the human uterus due to its ability to degrade

the hormone oxytocin at the Pro-Leu bond.[1] Subsequent research has revealed that POP is a

cytosolic enzyme widely distributed in various tissues, including the brain, kidneys, and

muscles.[1] Structurally, POP enzymes consist of two domains: a catalytic domain with a

classic α/β hydrolase fold and a seven-bladed β-propeller domain that acts as a "gate,"

restricting access of larger substrates to the active site.[2][3]

Functionally, the POP family is implicated in a variety of physiological processes through its

ability to modulate the levels of bioactive peptides and hormones.[3] This has led to significant

interest in POP as a therapeutic target for a range of conditions, including neurological and
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psychiatric disorders.[1] One of the key signaling pathways in which POP is involved is the

inositol phosphate signaling cascade.[4][5][6]

Data Presentation: Quantitative Analysis of POP
Activity
The following tables summarize key quantitative data related to the enzymatic activity of the

Prolyl Oligopeptidase family, including kinetic parameters for various substrates and inhibitory

constants for selected compounds.

Table 1: Kinetic Parameters of Prolyl Oligopeptidase with Various Substrates

Enzyme
Source

Substrate K_m_ (µM) k_cat_ (s⁻¹)
k_cat_/K_m
_ (µM⁻¹s⁻¹)

Reference

Human

(recombinant)

Z-Gly-Pro-

AMC
87.9 ± 5.2 46.3 ± 1.9 0.53 ± 0.04 [7]

Human

(recombinant)

Ala-Ala-Pro-

AMC
29.3 ± 2.8 6.14 ± 0.17 - [7]

Porcine

(muscle)

Z-Gly-Pro-

pNA
- - - [7]

Pyrococcus

furiosus

(recombinant)

Z-Gly-Pro-

pNA
- - - [7]

Galerina

marginata

(recombinant)

- - - - [8]

Table 2: Inhibitory Constants of Selected Compounds against Prolyl Oligopeptidase
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Inhibitor
Enzyme
Source

K_i_ (pM) IC_50_ (µM) Reference

Z-Pro-Prolinal Mouse brain 350 -

Z-Pro-Prolinal Human brain 500 -

Psysol 2 Human - 25

Kalata B1 Human - 5.6

Experimental Protocols
This section details methodologies for key experiments used in the study of the Prolyl

Oligopeptidase family.

Prolyl Oligopeptidase Activity Assay
This protocol is adapted from a standard fluorometric assay used to measure POP activity.

Materials:

Enzyme: Purified or recombinant Prolyl Oligopeptidase.

Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin).

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Inhibitor (optional): A known POP inhibitor for control experiments.

96-well black microtiter plates.

Fluorometer capable of excitation at 360 nm and emission at 460 nm.

Procedure:

Prepare a stock solution of the substrate Z-Gly-Pro-AMC in DMSO.

Prepare serial dilutions of the enzyme and any inhibitors in assay buffer.
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In a 96-well plate, add the following to each well:

Assay Buffer

Enzyme solution (or buffer for blank)

Inhibitor solution (or buffer for control)

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding the substrate solution to each well.

Immediately place the plate in the fluorometer and measure the increase in fluorescence

over time (kinetic mode) at an excitation wavelength of 360 nm and an emission wavelength

of 460 nm. The fluorescence is generated by the release of free AMC upon substrate

cleavage.

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus

time plot.

Enzyme activity can be expressed in terms of the rate of AMC production, typically in

pmol/min/mg of protein.

Purification of Recombinant His-tagged Prolyl
Oligopeptidase
This protocol outlines a general procedure for the purification of a histidine-tagged recombinant

POP from E. coli.

Materials:

E. coli cell pellet expressing His-tagged POP.

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme.

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.
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Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.

Ni-NTA Agarose resin.

Chromatography column.

Sonciator.

Centrifuge.

Procedure:

Cell Lysis:

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis.

Centrifuge the lysate at high speed to pellet cell debris.

Affinity Chromatography:

Load the cleared lysate onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer

(without lysozyme and PMSF).

Wash the column extensively with Wash Buffer to remove unbound proteins.

Elute the His-tagged POP from the column using Elution Buffer.

Buffer Exchange and Concentration:

Pool the fractions containing the purified protein.

Perform buffer exchange into a suitable storage buffer (e.g., PBS with glycerol) using

dialysis or a desalting column.

Concentrate the purified protein using a centrifugal filter unit.
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Purity Analysis:

Assess the purity of the final protein sample by SDS-PAGE.

Signaling Pathways and Experimental Workflows
Prolyl Oligopeptidase in the Inositol Phosphate
Signaling Pathway
Prolyl Oligopeptidase has been shown to interact with and modulate the inositol phosphate

signaling pathway.[4][5][6] Inhibition of POP leads to an elevation in inositol phosphate (IP)

signaling.[4][5] Evidence suggests that POP acts via the multiple inositol polyphosphate

phosphatase (MIPP) to regulate gene expression.[4] This interaction results in both a transient

increase in inositol 1,4,5-trisphosphate (IP₃) and a long-term elevation of IP signaling.[4]
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POP's role in the Inositol Phosphate Signaling Pathway.

Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an

enzyme like Prolyl Oligopeptidase.
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A typical workflow for enzyme kinetic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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